Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate
Description
Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate (Ref: 10-F603443) is a nicotinic acid derivative characterized by a pyridine ring substituted with a methyl ester group at position 3 and a 2-hydroxy-2-methylpropyl moiety at position 6 . Nicotinate esters are known for their vasodilatory effects, often assessed through skin erythema induction, which correlates with their penetration efficiency and pharmacological activity . The hydroxy-methylpropyl substituent in this compound may influence its solubility, stability, and interaction with biological membranes, distinguishing it from structurally related analogs.
Properties
IUPAC Name |
methyl 6-(2-hydroxy-2-methylpropyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,14)6-9-5-4-8(7-12-9)10(13)15-3/h4-5,7,14H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDCWMAHFRBXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NC=C(C=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The hydroxy-methylpropyl group can be introduced through a subsequent alkylation reaction using appropriate reagents and conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes, followed by purification steps such as distillation or recrystallization to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs include pyridine derivatives with varying substituents, which alter their physicochemical and biological profiles. Key comparisons are summarized below:
Notes:
Research and Commercial Availability
- Synthesis and Supply : this compound is available in research quantities (e.g., 100 mg) from suppliers like CymitQuimica, alongside analogs such as 3-Bromo-6-hydrazinyl-2-methylpyridine HCl and 3-ethyl-5-methylpyridine .
- Applications : While the target compound is prioritized for topical drug development, brominated derivatives are more common in synthetic chemistry for cross-coupling reactions .
Biological Activity
Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate is an organic compound with the molecular formula and a molecular weight of 209.24 g/mol. This compound is a derivative of nicotinic acid and has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of hydroxy and ester functional groups allows for hydrogen bonding and other interactions that can influence biological processes. However, detailed studies are required to fully elucidate these mechanisms.
Pharmacological Properties
Research has indicated that this compound may possess several pharmacological properties, including:
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in comparison to other related compounds. For instance:
| Compound | Structure | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Methyl Nicotinate | Lacks hydroxy group | Not reported | Less complex activity |
| Ethyl Nicotinate | Ethyl instead of methyl | Not reported | Similar activity profile |
| This compound | Hydroxy-methylpropyl group present | Not available | Potentially enhanced activity |
This table highlights the unique aspects of this compound compared to its analogs.
Case Studies
While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Studies : A study examining the effects of similar compounds showed promising results against various bacterial strains, suggesting that derivatives like this compound could exhibit similar properties.
- Cardiovascular Research : Research on nicotinic acid derivatives has demonstrated their role in lipid metabolism and cardiovascular health, indicating that this compound may also contribute positively in these areas.
- Inflammation Models : Experimental models evaluating the anti-inflammatory effects of related compounds suggest that this compound might play a role in reducing inflammatory markers.
Q & A
Basic: What synthetic strategies are commonly employed for Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate, and how can reaction yields be optimized?
Answer:
The synthesis typically involves functionalizing the pyridine ring at the 6-position via nucleophilic substitution or esterification. For example, dimethyl 2,5-pyridinedicarboxylate derivatives can undergo regioselective alkylation with 2-hydroxy-2-methylpropyl groups under basic conditions . Yields are influenced by reaction temperature, solvent polarity, and catalyst choice. Microwave-assisted synthesis or transition metal catalysts (e.g., Pd or Cu) may enhance efficiency, as seen in analogous nitronicotinate syntheses with yields up to 93% .
Advanced: How can researchers address conflicting spectral data during structural elucidation?
Answer:
Multi-spectral validation is critical. For example:
- 1H/13C NMR : Key signals include δ ~8.3 ppm (pyridine H) and δ ~170 ppm (ester carbonyl), with coupling constants confirming substituent orientation .
- IR : Ester C=O stretches (~1720 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .
Discrepancies may arise from impurities; thus, HPLC purity checks (≥96%) and recrystallization in solvents like DMSO/MeOH are recommended .
Basic: What are the recommended protocols for handling and storing this compound?
Answer:
Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with strong oxidizers or acids, as ester hydrolysis may occur. Use NIOSH-approved P95 respirators and nitrile gloves during handling, particularly if carcinogenic impurities (≥0.1%) are present .
Advanced: How can computational modeling predict the steric and electronic effects of the 2-hydroxy-2-methylpropyl substituent?
Answer:
Density Functional Theory (DFT) calculations can map steric hindrance and charge distribution. For example, the bulky 2-hydroxy-2-methylpropyl group may reduce accessibility to catalytic sites in metal-organic frameworks (MOFs), as observed in analogous coordination studies . Molecular dynamics simulations can further assess conformational stability under varying pH or solvent conditions.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : Assigns substituent positions via chemical shifts (e.g., δ 5.42 ppm for methylene bridges in similar esters) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+Na]+ peaks at m/z 324.07) .
- HPLC : Ensures purity (>95%) and identifies byproducts .
Advanced: What methodologies assess the compound’s acute toxicity and mutagenic potential?
Answer:
- In vitro : Ames test (bacterial reverse mutation assay) for mutagenicity .
- In vivo : Rodent acute oral toxicity (LD50 determination) and 28-day repeated dose studies. IARC guidelines classify carcinogenic risk for components exceeding 0.1% .
Basic: How does the 2-hydroxy-2-methylpropyl group influence solubility and bioavailability?
Answer:
The hydroxyl group enhances hydrophilicity, while the methyl branches increase lipophilicity. Partition coefficient (LogP) can be experimentally determined via shake-flask method or predicted using software like ACD/Percepta . Solubility in polar aprotic solvents (e.g., DMSO) is typically higher than in water .
Advanced: What catalytic applications are feasible for this compound in MOF synthesis?
Answer:
The pyridine moiety can act as a ligand in MOFs. For example, Cu-coordinated nicotinate derivatives enable spatially controlled catalysis, as demonstrated in UiO-67 frameworks for oxidation reactions . Steric effects from the 2-hydroxy-2-methylpropyl group may modulate catalytic activity by limiting substrate access.
Basic: How can researchers validate synthetic intermediates during multi-step synthesis?
Answer:
- TLC/MS : Monitor reaction progress and intermediate purity.
- Isolation : Use column chromatography with gradients of ethyl acetate/hexane.
- XRD : Confirm crystalline intermediates, as applied in nitronicotinate derivative studies .
Advanced: What strategies mitigate data irreproducibility in kinetic studies of ester hydrolysis?
Answer:
- Standardize buffer systems (e.g., phosphate buffer pH 7.4) and temperature (±0.1°C control).
- Use high-purity reagents and calibrate HPLC/UV-Vis instruments daily.
- Reference NIST data for thermodynamic properties (e.g., enthalpy of hydrolysis) .
Basic: What are the key stability concerns under varying pH conditions?
Answer:
Ester bonds hydrolyze in acidic (pH <3) or alkaline (pH >9) conditions. Stability studies should include accelerated testing at 40°C/75% RH for 1–3 months, with HPLC monitoring of degradation products .
Advanced: How can substituent electronic effects be quantified to predict reactivity in cross-coupling reactions?
Answer:
Hammett constants (σ) quantify electron-withdrawing/donating effects. The 2-hydroxy-2-methylpropyl group (σ ~0.1) mildly donates electrons, favoring nucleophilic aromatic substitution. Compare with nitro groups (σ ~1.3) in nitronicotinate derivatives, which deactivate the ring .
Basic: What analytical standards are recommended for quantitative analysis?
Answer:
Certified Reference Materials (CRMs) from NIST or pharmacopeial standards (e.g., European Pharmacopoeia) ensure accuracy. For LC-MS, use isotopically labeled internal standards (e.g., 13C-methyl nicotinate) to correct matrix effects .
Advanced: How does the compound interact with biological membranes in pharmacokinetic studies?
Answer:
Parallel Artificial Membrane Permeability Assays (PAMPA) model passive diffusion. The compound’s amphiphilic nature (LogD ~1.5) suggests moderate blood-brain barrier penetration, aligning with nicotinate pharmacokinetics .
Advanced: What role does the compound play in ligand design for metalloenzyme mimics?
Answer:
The pyridine-carboxylate moiety chelates metals (e.g., Cu, Ru) in enzyme-like active sites. For example, Ru complexes with methyl nicotinate ligands exhibit photoinduced ligand dissociation, useful in photodynamic therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
